molecular formula C10H10F3N3 B13905369 1-ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine CAS No. 1019108-00-9

1-ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine

Cat. No.: B13905369
CAS No.: 1019108-00-9
M. Wt: 229.20 g/mol
InChI Key: MWBBSOFPIYUTMQ-UHFFFAOYSA-N
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Description

1-Ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with a suitable trifluoromethyl-containing aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the ethyl group at the 1-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-Ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:

    1-ethyl-2-methyl-1H-benzimidazol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-ethyl-2-(chloromethyl)-1H-benzimidazol-5-amine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability, lipophilicity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-ethyl-2-(trifluoromethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c1-2-16-8-4-3-6(14)5-7(8)15-9(16)10(11,12)13/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBBSOFPIYUTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225990
Record name 1-Ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-00-9
Record name 1-Ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019108-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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